![molecular formula C15H14F2N4O3S B2960150 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide CAS No. 2034335-91-4](/img/structure/B2960150.png)
3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide is a synthetic compound with potential applications in various scientific and industrial fields. Known for its unique chemical structure, it incorporates a benzo[c][1,2,5]thiadiazole moiety, which is significant in many chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide involves a multi-step organic synthesis process. The starting materials typically include 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole and 3-fluorobenzylamine. The reaction conditions require precise control of temperature and pH to ensure the correct formation of the desired product.
Step 1: : Reacting 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole with a nitrating agent to introduce the nitro group.
Step 2: : Reduction of the nitro group to an amine.
Step 3: : Alkylation of the amine with 3-fluorobenzylamine.
Step 4: : Acylation with isonicotinic acid chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. This allows for better control over reaction parameters, enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Leading to the formation of more highly oxidized derivatives.
Reduction: : Conversion of the nitro or other oxidized groups to amines or alcohols.
Substitution: : Halogen atoms (fluorine) can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or H2O2.
Reduction: : Catalysts such as Pd/C and hydrogen gas.
Substitution: : Using nucleophiles like NH3 or NaOH under mild conditions.
Major Products
Oxidized derivatives.
Reduced amines or alcohols.
Substituted analogs with different functional groups.
Scientific Research Applications
3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide has a broad range of applications:
Chemistry: : As an intermediate in organic synthesis, especially in creating complex molecules.
Biology: : Potential use in the study of enzyme inhibition and interaction with biological molecules.
Medicine: : Investigation into its role as a potential pharmaceutical agent due to its unique structure and properties.
Industry: : Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other biological macromolecules.
Pathways Involved: : Signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(5-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide: : Similar structure with minor changes in fluorine positioning.
3-methyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide: : Differences in methyl group placement.
6-fluoro-N-(2-(3-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide: : Similar structure with variations in ring substitution.
Uniqueness
The uniqueness of 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide lies in its dual fluoro substitution, providing distinct chemical and biological properties compared to its analogs. This makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3S/c1-20-13-3-2-10(16)8-14(13)21(25(20,23)24)7-6-19-15(22)11-4-5-18-9-12(11)17/h2-5,8-9H,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGGBQXMXIVLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
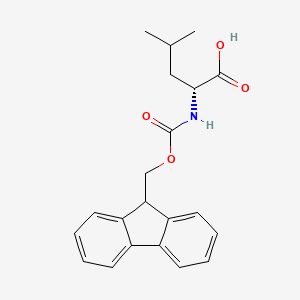
![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea](/img/structure/B2960071.png)
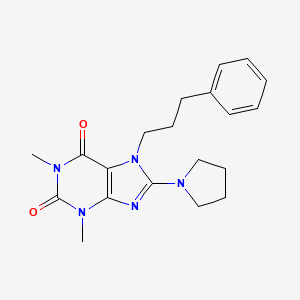
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
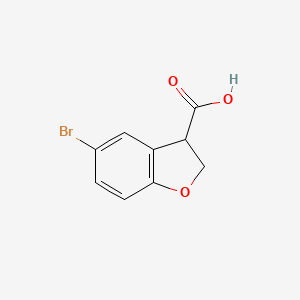
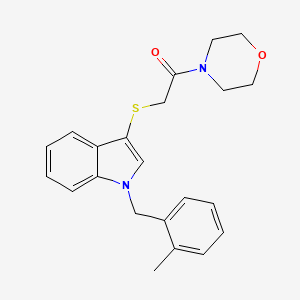
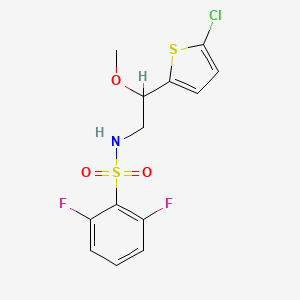
![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)


![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2960090.png)
